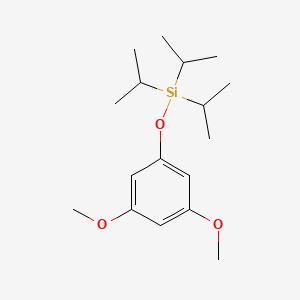
Silane, (3,5-dimethoxyphenoxy)tris(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (3,5-dimethoxyphenoxy)tris(1-methylethyl)-: is a chemical compound with the molecular formula C17H30O3Si . It is a type of silane, which is a compound containing silicon atoms bonded to hydrogen and/or organic groups. This particular silane is characterized by the presence of a 3,5-dimethoxyphenoxy group and three isopropyl groups attached to the silicon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (3,5-dimethoxyphenoxy)tris(1-methylethyl)- typically involves the reaction of 3,5-dimethoxyphenol with a suitable silane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of Silane, (3,5-dimethoxyphenoxy)tris(1-methylethyl)- may involve large-scale reactions using automated equipment to ensure consistent quality and high yield. The process may include steps such as purification and distillation to remove impurities and obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Silane, (3,5-dimethoxyphenoxy)tris(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes or silanols.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction may produce simpler silanes .
Applications De Recherche Scientifique
Silane, (3,5-dimethoxyphenoxy)tris(1-methylethyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism by which Silane, (3,5-dimethoxyphenoxy)tris(1-methylethyl)- exerts its effects involves the interaction of the silicon atom with other molecules. The silicon atom can form strong bonds with oxygen and fluorine, making the compound useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interaction with other molecules .
Comparaison Avec Des Composés Similaires
- Silane, (3,5-dimethoxyphenoxy)(1,1-dimethylethyl)dimethyl-
- Silane, tris[(1-methylethyl)thio]-
- Tris(trimethylsilyl)silane
Comparison: Silane, (3,5-dimethoxyphenoxy)tris(1-methylethyl)- is unique due to the presence of the 3,5-dimethoxyphenoxy group, which imparts specific chemical properties and reactivity.
Propriétés
Numéro CAS |
134778-17-9 |
|---|---|
Formule moléculaire |
C17H30O3Si |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
(3,5-dimethoxyphenoxy)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C17H30O3Si/c1-12(2)21(13(3)4,14(5)6)20-17-10-15(18-7)9-16(11-17)19-8/h9-14H,1-8H3 |
Clé InChI |
BENRTSRTJRMLCV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=CC(=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


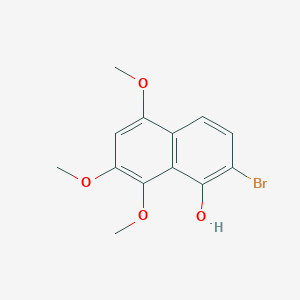
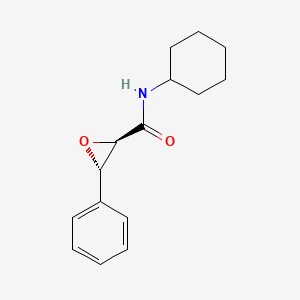
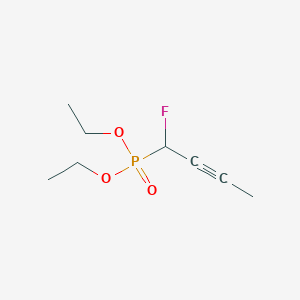
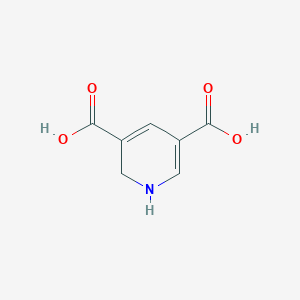
![4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane](/img/structure/B14269282.png)
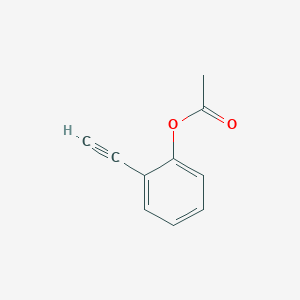
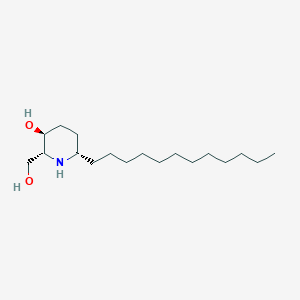
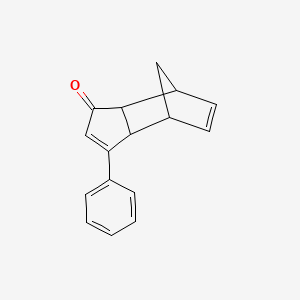
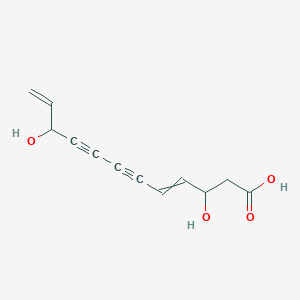
![1,1'-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene](/img/structure/B14269308.png)
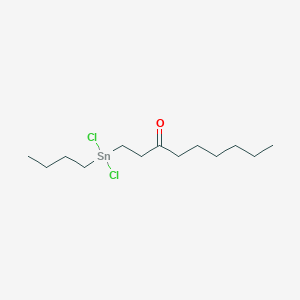

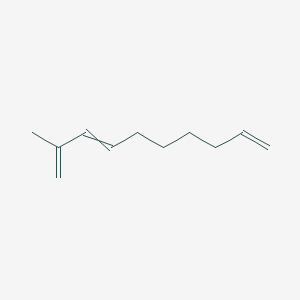
![N,N'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline]](/img/structure/B14269354.png)
